Benzyl beta-lactoside Benzyl beta-lactoside
Brand Name: Vulcanchem
CAS No.: 18404-73-4
VCID: VC21051310
InChI: InChI=1S/C19H28O11/c20-6-10-12(22)13(23)15(25)19(28-10)30-17-11(7-21)29-18(16(26)14(17)24)27-8-9-4-2-1-3-5-9/h1-5,10-26H,6-8H2/t10-,11-,12+,13+,14-,15-,16-,17-,18-,19+/m1/s1
SMILES: C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Molecular Formula: C19H28O11
Molecular Weight: 432.4 g/mol

Benzyl beta-lactoside

CAS No.: 18404-73-4

Cat. No.: VC21051310

Molecular Formula: C19H28O11

Molecular Weight: 432.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl beta-lactoside - 18404-73-4

Specification

CAS No. 18404-73-4
Molecular Formula C19H28O11
Molecular Weight 432.4 g/mol
IUPAC Name (2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C19H28O11/c20-6-10-12(22)13(23)15(25)19(28-10)30-17-11(7-21)29-18(16(26)14(17)24)27-8-9-4-2-1-3-5-9/h1-5,10-26H,6-8H2/t10-,11-,12+,13+,14-,15-,16-,17-,18-,19+/m1/s1
Standard InChI Key UMOKGHPPSFCSDC-BAGUKLQFSA-N
Isomeric SMILES C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O
SMILES C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Canonical SMILES C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O

Introduction

Chemical Structure and Properties

Structural Characteristics

Benzyl beta-lactoside features a glycosidic bond connecting a benzyl group to a beta-lactose moiety. The compound's systematic IUPAC name is benzyl beta-D-galacto-hexopyranosyl-(1->4)-beta-D-gluco-hexopyranoside, reflecting its structural composition . The beta configuration at the anomeric carbon is a defining characteristic that influences its chemical behavior and biological interactions.

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC19H28O11
Molecular Weight432.42 g/mol
CAS Number18404-72-3
Physical AppearanceWhite crystalline solid
SolubilitySoluble in DCM, DMSO, EtOAc, EtOH, MeOH
Purity (Commercial)>95% (HPLC)

Synthesis and Preparation Methods

Laboratory Synthesis

The preparation of benzyl beta-lactoside typically involves specialized synthetic methods that ensure proper stereochemistry and regioselectivity. One common approach utilizes the stannylation process, which enables regioselective alkylation of specific hydroxyl groups in the lactose molecule . This method has been successfully employed to synthesize various derivatives, including benzyl 3'-O-methyl-, 3'-O-benzyl-, and 3'-O-p-methoxybenzyl-beta-lactoside .

Regioselective Modifications

Research by Lipták et al. demonstrated the synthesis of benzyl 2,3,6,2′,3′,4′-hexa-O-benzyl-β-lactoside through hydrogenolysis of benzylidene acetals, showcasing the ability to selectively protect specific hydroxyl groups during synthesis . Similarly, studies have shown that selective benzoylation can be performed on related compounds such as methyl β-lactoside, providing insights into potential synthetic routes for benzyl beta-lactoside derivatives .

Industrial Production

Industrial-scale production of benzyl beta-lactoside employs advanced chemical synthesis techniques that ensure high purity and yield. The process typically involves multiple steps of purification and characterization, including chromatographic methods and spectroscopic analysis to verify the structural integrity and purity of the final product.

Chemical Reactions

Types of Reactions

Benzyl beta-lactoside participates in various chemical transformations that exploit its hydroxyl groups and glycosidic linkages:

  • Oxidation reactions: These involve the addition of oxygen or removal of hydrogen from the compound, often targeting the hydroxyl groups.

  • Reduction reactions: The compound can undergo reduction processes involving the addition of hydrogen or removal of oxygen.

  • Substitution reactions: Various functional groups can be introduced through substitution reactions, particularly at the hydroxyl positions.

  • Glycosylation reactions: As demonstrated in research by Chiba and Tejima, benzyl beta-lactoside derivatives can serve as intermediates in glycosylation reactions for the synthesis of complex oligosaccharides .

Chemical Modifications and Derivatives

The benzyl beta-lactoside scaffold serves as a foundation for creating various derivatives with specialized functions. Research has shown that modifying specific hydroxyl groups can lead to compounds with altered biological activities or physicochemical properties. For example, acetylation of hydroxyl groups can produce compounds like benzyl 2,2',3,3',6-penta-O-acetyl-4',6'-O-benzylidene-β-D-lactoside (CAS: 68115-82-2), which exhibits different solubility and reactivity profiles .

Biological Activity and Applications

Enzyme Interactions

Benzyl beta-lactoside functions primarily as a substrate for various enzymes, including beta-galactosidase, where it can mimic natural substrates . This property makes it valuable for studying enzyme kinetics and substrate specificity. The interactions between benzyl beta-lactoside and enzymes provide crucial insights into glycoside hydrolase mechanisms and catalytic processes.

Trans-Sialidase Studies

Research by Carvalho et al. investigated a library of 20 benzyl lactosides substituted at C-6 of the glucose residue with 1,2,3-triazole derivatives containing different aromatic substituents . These compounds were evaluated as acceptors and inhibitors of Trypanosoma cruzi trans-sialidase (TcTS), an enzyme involved in parasite adhesion and invasion mechanisms. The study revealed that while the triazole derivatives behaved as moderate alternative substrates, the presence of bulky hydrophobic substituents increased retention times in high-performance anion exchange chromatography (HPAEC) without significantly affecting their acceptor properties toward TcTS .

CompoundAcceptor ActivityInhibition RateReference
Benzyl-β-lacNAc16-
Benzyl-β-lactoside393.6
Phenyl-β-lactoside132.1
Thiophenyl-β-lactoside72

Membrane Protein Solubilization

Benzyl beta-lactoside has been described as a nonionic detergent useful for the solubilization of membrane-bound proteins . This application leverages the compound's amphiphilic nature, with its hydrophilic carbohydrate portion and hydrophobic benzyl group allowing it to interact effectively with both the aqueous environment and membrane lipids.

Research Findings and Case Studies

Glycosyltransferase Studies

Research on the lipooligosaccharide sialyltransferase from Neisseria meningitidis (NST) has utilized benzyl beta-lactoside as a substrate to investigate the enzyme's catalytic mechanism . These studies revealed that benzyl beta-lactoside exhibited a significantly higher relative activity (39) compared to other glycosides tested, including phenyl-β-lactoside (13) and thiophenyl-β-lactoside (7) . This finding underscores the importance of the benzyl group in substrate recognition and enzyme-substrate interactions.

Substitution Effects on Biological Activity

A comprehensive investigation by Carvalho et al. examined how modifications at the C-6 position in benzyl β-lactoside affected interactions with TcTS . The study employed "click chemistry" to generate a library of triazole derivatives, revealing structure-activity relationships that could guide the design of potential inhibitors. The research demonstrated that while structural modifications altered the physicochemical properties of the compounds, their fundamental ability to serve as substrates remained relatively consistent .

Role in Glycoconjugate Synthesis

Benzyl beta-lactoside serves as a key intermediate in the synthesis of complex glycoconjugates. Research has demonstrated its utility in preparing ganglioside GD3, where 2-(trimethylsilyl)ethyl 2,3,6,2',6'-penta-O-benzyl-beta-lactoside was employed as a precursor in a stereocontrolled synthesis approach . This application highlights the compound's value in creating biologically relevant glycolipids and oligosaccharides.

Comparative Analysis with Similar Compounds

Structural Analogs

Benzyl beta-lactoside belongs to a family of glycosides that share structural similarities but exhibit different chemical and biological properties. A comparative analysis of these compounds reveals structure-activity relationships that inform their applications in research and potential therapeutic development.

CompoundStructural FeaturesRelative ActivityApplications
Benzyl-β-lactosideBenzyl group attached to β-lactose39Glycobiology research, enzyme studies
Methyl β-lactosideMethyl group attached to β-lactose-Selective benzoylation studies
Phenyl-β-lactosidePhenyl group attached to β-lactose13Trans-sialidase studies
Benzyl β-lacNAcContains N-acetylglucosamine16Glycosyltransferase research

Functionalized Derivatives

Various functionalized derivatives of benzyl beta-lactoside have been synthesized to enhance specific properties or introduce new functionalities. For instance, benzyl 3'-sulfo-beta-D-lactoside sodium salt features a sulfate group that enhances solubility and reactivity, making it an excellent substrate for various enzymatic reactions. This compound has shown promise in studying glycosylation processes and carbohydrate-protein interactions.

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